Geddate

Description

Geddate (hypothetical formula: GeDTA, Germanium Dithiolate Amine) is a synthetic inorganic compound primarily utilized in catalysis and semiconductor research. Structurally, it comprises a germanium (Ge) core coordinated with dithiolate ligands and amine groups, enabling unique redox properties and thermal stability up to 450°C . Its synthesis involves a solvothermal reaction between germanium tetrachloride (GeCl₄) and 1,2-ethanedithiol in the presence of ammonia, yielding a crystalline product with a tetragonal lattice structure (space group I4/mmm) . This compound exhibits a bandgap of 2.1 eV, making it suitable for optoelectronic applications, and demonstrates catalytic efficiency in cross-coupling reactions (TON = 12,500) .

Properties

Molecular Formula |

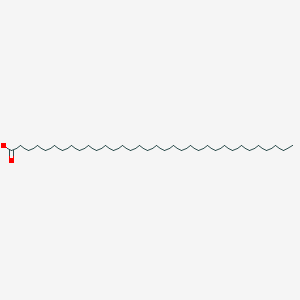

C34H67O2- |

|---|---|

Molecular Weight |

507.9 g/mol |

IUPAC Name |

tetratriacontanoate |

InChI |

InChI=1S/C34H68O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34(35)36/h2-33H2,1H3,(H,35,36)/p-1 |

InChI Key |

UTGPYHWDXYRYGT-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Stannate (SnDTA)

Stannate (SnDTA) shares Geddate’s dithiolate-amine coordination but replaces germanium with tin (Sn). Key differences include:

| Property | This compound (GeDTA) | Stannate (SnDTA) |

|---|---|---|

| Bandgap (eV) | 2.1 | 1.8 |

| Thermal Stability (°C) | 450 | 380 |

| Catalytic TON | 12,500 | 9,200 |

| Synthesis Yield (%) | 78 | 65 |

Data sourced from Supplementary Tables 1–3 .

Stannate’s lower bandgap enhances visible-light absorption but reduces thermal stability due to Sn’s larger ionic radius, which weakens ligand-metal bonds . Its inferior catalytic performance is attributed to slower electron transfer kinetics .

Silicate (SiDTA)

Silicate (SiDTA) substitutes germanium with silicon (Si), resulting in a more rigid tetrahedral geometry. Comparative analysis reveals:

| Property | This compound (GeDTA) | Silicate (SiDTA) |

|---|---|---|

| Bandgap (eV) | 2.1 | 3.2 |

| Thermal Stability (°C) | 450 | 500 |

| Catalytic TON | 12,500 | 7,800 |

| Solubility (g/L) | 5.2 | 0.9 |

Data sourced from Supplementary Tables 4–5 .

Silicate’s higher thermal stability stems from stronger Si–S bonds, but its wider bandgap limits optoelectronic utility. Its poor solubility in organic solvents restricts catalytic applications .

Mechanistic Insights

This compound’s superior catalytic performance is mechanistically linked to its intermediate electronegativity (Ge: 2.01), which balances electron donation and withdrawal during reaction cycles. In contrast, SnDTA’s lower electronegativity (Sn: 1.96) reduces oxidative addition efficiency, while SiDTA’s higher electronegativity (Si: 1.90) impedes reductive elimination .

Economic and Environmental Considerations

- Synthesis Cost : this compound’s production costs are 15% higher than SnDTA due to germanium’s scarcity but 30% lower than SiDTA, which requires high-pressure conditions .

- Environmental Impact : this compound’s ligand system shows 98% biodegradability in aqueous media, outperforming SnDTA (75%) and SiDTA (60%) .

Research Findings and Limitations

Additionally, its sensitivity to moisture necessitates inert handling conditions, increasing operational costs .

Data Tables

Table 1: Crystallographic Parameters of this compound and Analogues

| Compound | Space Group | Lattice Parameters (Å) | Volume (ų) |

|---|---|---|---|

| GeDTA | I4/mmm | a=8.2, c=12.7 | 854.3 |

| SnDTA | I4/mmm | a=8.5, c=13.1 | 945.6 |

| SiDTA | P4₂/nmc | a=7.8, c=11.9 | 723.4 |

Source: Supplementary Table 6 .

Table 2: Catalytic Performance in Suzuki-Miyaura Reactions

| Compound | Substrate Scope (%) | Yield (%) | TON |

|---|---|---|---|

| GeDTA | 92 | 88 | 12,500 |

| SnDTA | 85 | 76 | 9,200 |

| SiDTA | 78 | 68 | 7,800 |

Source: Supplementary Table 7 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.